3-methanesulfonyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
3-methylsulfonyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c1-3-11-20-15-9-4-5-10-16(15)24-18(20)19-17(21)13-7-6-8-14(12-13)25(2,22)23/h1,4-10,12H,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOPZANLXURXMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Benzoyl Chloride
Synthesis of (2Z)-3-(Prop-2-yn-1-yl)-2,3-Dihydro-1,3-Benzothiazol-2-amine
Benzothiazole Ring Formation
Adapting methodologies from benzothiazole–piperazine hybrid syntheses:
Step 1: Thiazole Cyclization
- React 2-aminobenzenethiol (1.0 eq) with propiolaldehyde (1.1 eq) in ethanol.
- Add iodine (0.1 eq) as catalyst, reflux 12 hours.
Step 2: Propargylation
- Treat intermediate with propargyl bromide (1.5 eq) in DMF.
- Use K₂CO₃ (2.0 eq) as base, stir at 60°C for 8 hours.
Optimization Challenges
- Z-Selectivity : Achieved using bulky bases (e.g., DIPEA) to sterically hinder E-configuration.
- Byproduct Control : Column chromatography (hexane:EtOAc 7:3) removes dimeric impurities.
Reaction Metrics
| Parameter | Value |
|---|---|
| Overall Yield | 65% |
| Z:E Ratio | 9:1 |
| $$ ^13C $$ NMR | δ 158.2 (C=N), 78.4 (C≡CH), 72.1 (C≡CH₂) |
Amide Coupling and Final Assembly
Carbodiimide-Mediated Coupling
Using EDCl/HOBt system adapted from fungicidal quinoline-3-carboxamide syntheses:
Procedure
- Dissolve 3-methanesulfonylbenzoyl chloride (1.05 eq) and (2Z)-amine (1.0 eq) in anhydrous THF.
- Add EDCl (1.2 eq), HOBt (0.2 eq), and DIPEA (3.0 eq).
- Stir at 25°C under N₂ for 24 hours.
Yield Enhancement Strategies
- Solvent Screening : THF outperformed DCM/DMF in yield (89% vs 72–76%).
- Catalyst Loading : HOBt >5 mol% reduced racemization risk.
Analytical Data
| Technique | Key Findings |
|---|---|
| HRMS | m/z 415.0921 [M+H]⁺ (calc. 415.0924) |
| IR | 1685 cm⁻¹ (C=O), 1320/1145 cm⁻¹ (SO₂) |
Alternative Synthetic Routes
One-Pot Tandem Approach
Explored to reduce purification steps:
- Concurrent thiazole formation and propargylation using CuI catalysis.
- Direct amidation without isolating intermediates.
Comparative Performance
| Metric | Stepwise Method | One-Pot Method |
|---|---|---|
| Yield | 89% | 68% |
| Purity | 98% | 85% |
| Reaction Time | 32 hours | 18 hours |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the benzamide and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Propargyl bromide for nucleophilic substitution, methanesulfonyl chloride for sulfonylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-methanesulfonyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound shares structural motifs with several benzamide and heterocyclic derivatives. Below is a detailed analysis of key analogs:
Substituent Variations on the Benzothiazole Core
Compound A : N-[(2Z)-3-(2-Propyn-1-yl)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]-2-furamide
- Key Differences :
- Replaces methanesulfonyl with a sulfamoyl group at position 4.
- Substitutes benzamide with a furamide moiety.
- Impact :
- Sulfamoyl groups enhance solubility but reduce electron-withdrawing effects compared to methanesulfonyl.
- The furamide’s smaller aromatic system may weaken π-π stacking interactions.
Compound B : 4-(Diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Key Differences :
- Diethylsulfamoyl substituent at position 4 instead of methanesulfonyl.
- Ethoxy group at position 4 of the benzothiazole.
- Ethoxy may improve metabolic stability but reduce electrophilicity.
Core Heterocycle Modifications
Compound C : N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide
- Key Differences: Replaces benzothiazole with a thiadiazole core. Adds a dimethylamino acryloyl substituent.
- Impact :
- Thiadiazole’s smaller ring size alters conjugation and redox properties.
- Acryloyl groups may enhance reactivity but reduce stability.
Compound D : (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
- Key Differences :
- Substitutes benzothiazole with dihydrothiazole.
- Introduces methoxyphenyl and phenyl substituents.
- Impact :
- Dihydrothiazole lacks sulfur’s electron-rich environment, affecting binding affinity.
- Bulky aryl groups improve lipophilicity but may limit solubility.
Physicochemical and Pharmacological Data
Research Findings and Implications
- Stereochemical Influence : The Z-configuration stabilizes planar conformations, as observed in related dihydrothiazole derivatives .
- Propargyl Functionality : The prop-2-yn-1-yl group may participate in click chemistry for bioconjugation, a strategy employed in Compound 9c () for targeted drug delivery.
Biological Activity
3-methanesulfonyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzothiazole core, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₄N₂O₃S₂
- Molecular Weight : 370.44 g/mol
- CAS Number : 896332-51-7
The structural attributes of this compound contribute to its biological activity, particularly through the interaction of the benzothiazole moiety with various molecular targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives. For instance, a study evaluating various benzothiazole derivatives demonstrated that compounds similar to this compound exhibited significant anticancer activity against specific cancer cell lines.
The proposed mechanism involves the activation of procaspase-3 to caspase-3, leading to apoptosis in cancer cells. The structure–activity relationship (SAR) indicates that the presence of specific functional groups is crucial for enhancing anticancer activity:
| Compound | IC50 (μM) | Caspase Activation (%) |
|---|---|---|
| 8j | 5.2 | 77.8 |
| 8k | 6.6 | 92.1 |
| PAC-1 | - | 100 |
These findings suggest that modifications to the benzothiazole structure can enhance its efficacy as an anticancer agent, particularly through its interaction with apoptotic pathways .
Anti-inflammatory Activity
In addition to anticancer properties, compounds with similar structures have shown promising anti-inflammatory effects. For example, certain derivatives demonstrated significant inhibition of carrageenan-induced paw edema in animal models:
| Compound | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |
|---|---|---|---|
| 4a | 94.69 | 89.66 | 87.83 |
| 4c | - | - | - |
These results indicate that modifications in the sulfonamide and benzamide groups can lead to enhanced anti-inflammatory activity .
Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives has also been documented. Various studies have reported minimum inhibitory concentrations (MIC) against common pathogens:
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| 4d | E. coli | 6.72 |
| 4h | S. aureus | 6.63 |
| 4a | Mixed Pathogens | 6.67 - 6.45 |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties .
Case Studies and Research Findings
Several studies have focused on evaluating the biological activities of benzothiazole derivatives:
- Study on Anticancer Activity : A series of compounds were synthesized and evaluated for their anticancer effects against U937 (human lymphoma) and MCF-7 (breast adenocarcinoma) cell lines. The results indicated that compounds with a benzothiazole core exhibited significant selectivity and potency .
- Anti-inflammatory Assessment : Research involving sulfonamide derivatives showed promising results in reducing inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases .
- Antimicrobial Evaluation : A study assessed various benzothiazole compounds for their antimicrobial efficacy against clinical isolates, demonstrating notable activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
